![molecular formula C19H24N2O4 B1210424 福莫特罗 CAS No. 73573-87-2](/img/structure/B1210424.png)
福莫特罗
描述
作用机制
Target of Action
Formoterol is an inhaled long-acting beta2-adrenergic receptor agonist . It acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers .
Mode of Action
Formoterol works like other β2 agonists, causing bronchodilation by relaxing the smooth muscle in the airway . This results in easier breathing for patients with conditions like asthma and chronic obstructive pulmonary disease (COPD) . A major clinical advantage of formoterol over other inhaled beta-agonists is its rapid onset of action (2-3 minutes), which is at least as fast as salbutamol, combined with a long duration of action (12 hours) .
Biochemical Pathways
Formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) . This leads to a cascade of biochemical reactions that result in the relaxation of bronchial smooth muscle . In addition, formoterol has been found to decrease protein degradation in skeletal muscle by inhibiting the ubiquitin-proteasome pathway .
Pharmacokinetics
Formoterol is rapidly absorbed and inactivated via conjugation reactions to form O-demethylated and deformylated metabolites . Pharmacokinetic studies report that 62% of the administered dose is recovered in urine and 24% in feces . This indicates that formoterol has good bioavailability and is effectively eliminated from the body.
Result of Action
Formoterol has been shown to enhance the growth and survival of cells while protecting against stress . It contributes to restoring normal mitochondrial function and machinery, promoting a rebalance in mitochondrial dynamics, including changes in morphology (fusion/fission), movement, and transport . This leads to improved respiratory function in patients with asthma and COPD .
Action Environment
Environmental factors can influence the action, efficacy, and stability of formoterol. For instance, exposure to tobacco smoke, occupational dusts, and air pollution can exacerbate respiratory conditions like asthma and COPD, potentially affecting the efficacy of formoterol . .
科学研究应用
Clinical Applications
-
Chronic Obstructive Pulmonary Disease (COPD)
- Formoterol is widely used as a maintenance treatment for patients with moderate to severe COPD. Clinical studies have demonstrated that it significantly improves lung function and reduces symptoms such as dyspnea. For instance, a review indicated that formoterol administered as monotherapy or in combination with inhaled corticosteroids leads to notable improvements in spirometry measurements over 12 hours .
- Clinical Trials : In randomized controlled trials, formoterol has consistently shown efficacy in reducing exacerbation rates and improving health status among COPD patients .
-
Asthma Management
- Formoterol is also utilized in asthma treatment, both as a reliever and controller medication. A large-scale study comparing formoterol with salbutamol found that formoterol provided similar safety profiles while demonstrating a prolonged time to first exacerbation and reduced need for rescue medications .
- Combination Therapy : Formoterol is often combined with inhaled corticosteroids (e.g., budesonide) for enhanced control of asthma symptoms. The combination therapy has been shown to reduce severe exacerbation rates significantly .
- Exercise-Induced Bronchoconstriction (EIB)
Pharmacokinetics and Safety Profile
Formoterol exhibits rapid absorption and elimination, with a half-life of approximately 10 hours. Following administration, plasma concentrations are typically low or undetectable . The adverse event profile is comparable to placebo, with few cardiovascular events reported, making it a safe option for long-term management of respiratory conditions .
Comparative Efficacy
To illustrate the comparative efficacy of formoterol with other bronchodilators, the following table summarizes key characteristics:
Characteristic | Formoterol | Salmeterol | Albuterol |
---|---|---|---|
Type | Long-acting | Long-acting | Short-acting |
Onset of Action | Within 5 minutes | ~10 minutes | ~5 minutes |
Duration of Action | 12 hours | 12 hours | 4-6 hours |
Potency | High | Moderate | Moderate |
Use in Asthma | Yes | Yes | Yes |
Use in COPD | Yes | Limited | No |
Case Studies
A selection of case studies highlights the effectiveness of formoterol in real-world settings:
- Study on COPD Patients : In a retrospective analysis involving nearly 8,000 patients treated with nebulized formoterol or arformoterol, no significant differences were observed in readmission rates; however, arformoterol was associated with shorter hospital stays and fewer rescue medication doses .
- Asthma Management Study : A global study involving over 18,000 participants demonstrated that as-needed formoterol significantly reduced asthma symptoms compared to salbutamol while maintaining a similar safety profile .
生化分析
Biochemical Properties
Formoterol plays a crucial role in biochemical reactions by interacting with beta2-adrenergic receptors located on the surface of bronchial smooth muscle cells. Upon binding to these receptors, formoterol activates adenylate cyclase via the Gs protein, leading to an increase in cyclic AMP (cAMP) levels. This cascade ultimately results in the relaxation of bronchial smooth muscle and bronchodilation . Additionally, formoterol interacts with various enzymes and proteins involved in the cAMP signaling pathway, enhancing its bronchodilatory effects .
Cellular Effects
Formoterol exerts significant effects on various cell types, particularly those in the respiratory system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In bronchial smooth muscle cells, formoterol increases cAMP levels, leading to the activation of protein kinase A (PKA), which phosphorylates target proteins involved in muscle relaxation . Furthermore, formoterol has been shown to enhance cell proliferation, viability, and neuroprotection against oxidative stress in certain cell types .
Molecular Mechanism
The molecular mechanism of formoterol involves its selective binding to beta2-adrenergic receptors, which triggers a series of intracellular events. Upon binding, formoterol activates adenylate cyclase, increasing cAMP levels and subsequently activating PKA. PKA phosphorylates various downstream targets, leading to muscle relaxation and bronchodilation . Additionally, formoterol’s effects on gene expression involve the modulation of transcription factors and the inhibition of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of formoterol have been observed to change over time. Formoterol demonstrates stability and prolonged activity, maintaining its bronchodilatory effects for up to 12 hours . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, indicate potential desensitization of beta2-adrenergic receptors with chronic use . This desensitization may lead to reduced efficacy over time.
Dosage Effects in Animal Models
The effects of formoterol vary with different dosages in animal models. At lower doses, formoterol effectively increases energy expenditure and fat utilization without significant adverse effects . At higher doses, formoterol can induce tachycardia, tremors, and other systemic effects . These threshold effects highlight the importance of dose optimization to balance therapeutic benefits and potential adverse effects.
Metabolic Pathways
Formoterol is primarily metabolized through direct glucuronidation at its phenolic hydroxyl group, followed by O-demethylation and further glucuronidation . These metabolic pathways involve enzymes such as UDP-glucuronosyltransferases and cytochrome P450 isoforms. The metabolism of formoterol affects its bioavailability and duration of action, influencing its therapeutic efficacy .
Transport and Distribution
Formoterol is transported and distributed within cells and tissues through various mechanisms. It is administered as an inhalation solution, allowing direct delivery to the lungs . Within cells, formoterol interacts with beta2-adrenergic receptors on the cell membrane, initiating its bronchodilatory effects . Additionally, formoterol’s distribution is influenced by its lipophilicity, enabling it to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of formoterol is primarily at the cell membrane, where it binds to beta2-adrenergic receptors . This localization is crucial for its activity, as it allows formoterol to effectively modulate receptor-mediated signaling pathways. Post-translational modifications, such as phosphorylation, may further influence formoterol’s targeting and function within specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Formoterol can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetonitrile with 2-bromo-1-phenylethanone to form an intermediate, which is then reduced to the corresponding alcohol. This intermediate is further reacted with formamide to yield formoterol .
Industrial Production Methods: In industrial settings, formoterol fumarate is often produced using high-performance liquid chromatography (HPLC) for purification. The process involves the use of solvents like acetonitrile and water, with the addition of buffers to maintain the pH .
化学反应分析
Types of Reactions: Formoterol undergoes several types of chemical reactions, including:
Oxidation: Formoterol can be oxidized to form various metabolites.
Reduction: The nitro group in formoterol can be reduced to an amine.
Substitution: Formoterol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: Amines.
Substitution: Substituted formoterol derivatives.
相似化合物的比较
Salmeterol: Another long-acting beta2-adrenergic receptor agonist with a slower onset of action compared to formoterol.
Bambuterol: A prodrug of terbutaline, also a long-acting beta2-adrenergic receptor agonist.
Sustained-release oral salbutamol: A formulation of salbutamol with extended duration of action.
Uniqueness of Formoterol: Formoterol is unique due to its rapid onset of action combined with a long duration of effect, making it suitable for both maintenance and relief therapy in asthma and COPD .
生物活性
Formoterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its selective agonism at beta-2 adrenergic receptors, which leads to bronchodilation and relief from bronchospasm. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of formoterol, supported by data tables and relevant case studies.
Formoterol exhibits a high selectivity for beta-2 adrenergic receptors, with an approximate 200-fold greater affinity for these receptors compared to beta-1 receptors . The activation of beta-2 receptors stimulates adenylyl cyclase, resulting in increased levels of cyclic AMP (cAMP). Elevated cAMP levels lead to relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release from mast cells, contributing to its therapeutic effects in respiratory conditions .
Pharmacokinetics
The pharmacokinetic profile of formoterol reveals rapid absorption following inhalation. The pulmonary bioavailability is estimated at 43% , while total systemic bioavailability is around 60% . Formoterol is primarily metabolized through glucuronidation and O-demethylation, with minor pathways including sulfate conjugation .
Clinical Efficacy
Numerous clinical trials have established the efficacy of formoterol in improving lung function and reducing asthma exacerbations. A systematic review and meta-analysis highlighted that formoterol provides a faster onset of action compared to salmeterol, another LABA . The following table summarizes key findings from clinical studies:
Safety Profile
The safety profile of formoterol has been extensively studied. An analysis involving over 94,000 patients indicated no significant increase in asthma-related mortality compared to non-LABA treatments. Specifically, the relative risk for asthma-related death was found to be 1.13 (95% CI: 0.23–10.9), suggesting that formoterol does not pose an elevated risk when used appropriately . However, caution is advised regarding its use in patients with cardiovascular conditions due to potential cardiac effects associated with beta-agonists.
Case Studies
Several case studies have illustrated the clinical application of formoterol:
-
Case Study: Severe Asthma Management
- A patient with severe persistent asthma was treated with a combination of budesonide/formoterol. Over six months, the patient reported a significant reduction in exacerbations and improved quality of life metrics.
-
Case Study: COPD Treatment
- In a cohort study involving COPD patients, those treated with formoterol exhibited improved lung function as measured by forced expiratory volume in one second (FEV1) compared to those receiving standard care.
属性
IUPAC Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-YJYMSZOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40110071 | |
Record name | (R,R)-Formoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arformoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.16e-02 g/L | |
Record name | Arformoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
While it is recognized that β2-receptors are the predominant adrenergic receptors in bronchial smooth muscle and β1-receptors are the predominant receptors in the heart, data indicate that there are also β2-receptors in the human heart comprising 10% to 50% of the total beta-adrenergic receptors. The precise function of these receptors has not been established, but they raise the possibility that even highly selective β2-agonists may have cardiac effects. The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP). Increased intracellular cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of the release of proinflammatory mediators from cells, especially from mast cells. In vitro tests show that arformoterol is an inhibitor of the release of mast cell mediators, such as histamine and leukotrienes, from the human lung. Arformoterol also inhibits histamine-induced plasma albumin extravasation in anesthetized guinea pigs and inhibits allergen-induced eosinophil influx in dogs with airway hyper-response. | |
Record name | Arformoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67346-49-0, 73573-87-2 | |
Record name | Arformoterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67346-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arformoterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formoterol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arformoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R,R)-Formoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMOTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Arformoterol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Arformoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。